N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,4-Difluorophenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core, an ethyl group at position 3, a phenyl substituent at position 6, and a 2,4-difluorophenylacetamide moiety linked via a thioether bridge. The presence of fluorine atoms enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability and target binding .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-2-27-21(29)20-17(11-18(31-20)13-6-4-3-5-7-13)26-22(27)30-12-19(28)25-16-9-8-14(23)10-15(16)24/h3-11H,2,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPLFGIQPWMYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (hereafter referred to as Compound X) is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
Compound X features a complex structure that includes a difluorophenyl group and a thieno[3,2-d]pyrimidine moiety. The presence of these functional groups is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that Compound X exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Anticancer Activity of Compound X
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HepG2 (Liver) | 10 | G1 phase arrest |
| A549 (Lung) | 20 | Inhibition of cell proliferation |
Antinociceptive Activity
Compound X has also been evaluated for its antinociceptive effects. In animal models, it demonstrated a dose-dependent reduction in pain response in formalin and hot plate tests. This suggests that it may modulate pain pathways effectively.
Table 2: Antinociceptive Activity of Compound X
| Test Model | Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|---|
| Formalin | 10 | 60 |
| Hot Plate | 20 | 70 |
The biological activity of Compound X is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : Evidence suggests that it can alter key signaling pathways such as MAPK/ERK and PI3K/AKT, which are critical in cancer progression.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.
Case Studies
In a pivotal study published by , researchers administered Compound X to mice with induced tumors. The results showed a marked decrease in tumor size compared to controls, supporting its potential as an effective anticancer agent.
Another study highlighted its antinociceptive effects in a model of neuropathic pain, where Compound X significantly reduced pain scores compared to placebo treatments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Effects
Key structural analogs (Table 1) include:
Observations :
- Core isomerism: The thieno[3,2-d]pyrimidin core in the target compound differs from the more common thieno[2,3-d]pyrimidin analogs (e.g., CAS 618427-71-7) .
- Substituent effects : Fluorine and chlorine atoms on the phenyl ring modulate electron-withdrawing properties, affecting binding to hydrophobic pockets. Methyl or benzimidazole groups (e.g., compound 4j) enhance steric bulk and hydrogen-bonding capacity .
Antimicrobial Activity
Compound 4j () demonstrated significant activity against Staphylococcus aureus (inhibition zone: 18 mm) and Escherichia coli (16 mm), attributed to the benzimidazole moiety’s ability to intercalate into microbial DNA. In contrast, simpler analogs like CAS 618427-71-7 showed reduced activity, highlighting the importance of heterocyclic substituents .
ADMET Profiles
Computational Insights
Docking studies using AutoDock Vina () predict that the thienopyrimidine core anchors to ATP-binding pockets in kinases, while the 2,4-difluorophenyl group engages in hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
